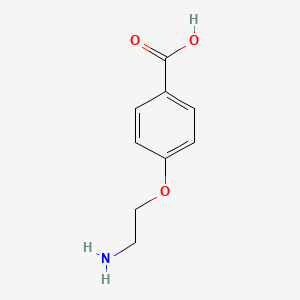

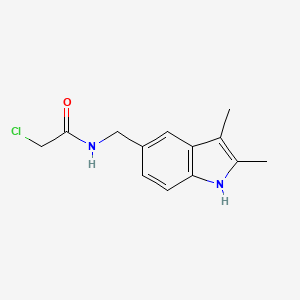

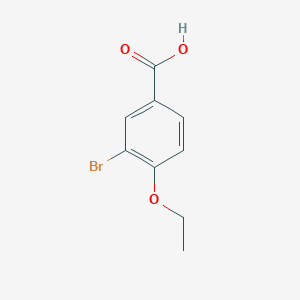

3-Amino-3-(4-isopropoxyphenyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-Amino-3-(4-isopropoxyphenyl)propanoic acid is a non-proteinogenic beta-amino acid that is structurally related to the class of compounds discussed in the provided papers. These compounds are of interest due to their potential biological activities and their utility in medicinal chemistry. For instance, analogs of 3-(2-Aminocarbonylphenyl)propanoic acid have been explored for their antagonist activity against the EP3 receptor, which is implicated in various physiological processes including uterine contraction . Additionally, the introduction of bioorthogonal functional groups into amino acids, as seen in the synthesis of novel amino acids for bioorthogonal reactions, highlights the versatility of these compounds in molecular design and peptide functionalization .

Synthesis Analysis

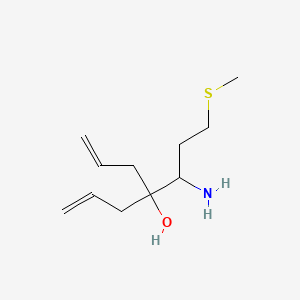

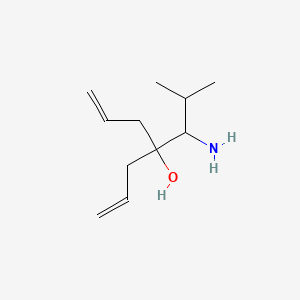

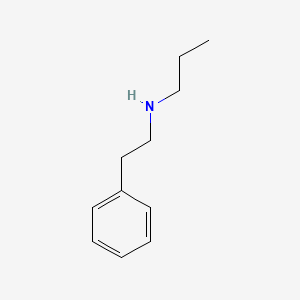

The synthesis of related beta-amino acids involves multiple steps, including protection and deprotection of functional groups, and the introduction of side chains that confer specific biological activities. For example, the synthesis of 4 novel amino acids with bioorthogonal functional groups was achieved through succinct sequences, and these amino acids exhibit well-defined conformational preferences . Similarly, the synthesis of 3-(2-Aminocarbonylphenyl)propanoic acid analogs involved the exploration of the carboxyamide side chain to discover potent and selective EP3 receptor antagonists . The synthesis of optically active analogs was guided by the structure of metabolites in human liver microsomes, demonstrating the importance of stereochemistry in the biological activity of these compounds .

Molecular Structure Analysis

The molecular structure of beta-amino acids, including 3-Amino-3-(4-isopropoxyphenyl)propanoic acid, is characterized by the presence of an amino group and a carboxylic acid group separated by a beta carbon. The conformational preferences of these amino acids are significant for their biological function. For instance, the 4S-iodophenyl hydroxyproline exhibits beta-turn or relatively extended conformations, while the 4R-diastereomer prefers a more compact conformation . These structural variations can be exploited in molecular design and medicinal chemistry.

Chemical Reactions Analysis

The amino acids described in the papers are designed to undergo bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The functional groups introduced into these amino acids, such as iodophenyl ethers and alkyne functional groups, allow for specific reactions like Suzuki and Sonogashira reactions in water . These reactions enable the modification of peptides and proteins with new functionalities, expanding the toolkit for biochemical research and drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of beta-amino acids are influenced by their molecular structure and the nature of their side chains. The presence of functional groups such as fluorine can affect the vibrational and electronic structure of the compounds, as demonstrated by the DFT zwitterion model for 3-Amino-3-(4-fluorophenyl)propionic acid . The computed vibrational frequencies and electronic properties provide insights into the hydrogen bonding interactions and the stability of these compounds. The introduction of substituents into the phenyl moieties can also influence the in vitro and in vivo potencies of these compounds, as seen in the optimization of side chains for EP3 receptor antagonists .

Aplicaciones Científicas De Investigación

Biocatalysis in Pharmaceutical Intermediates

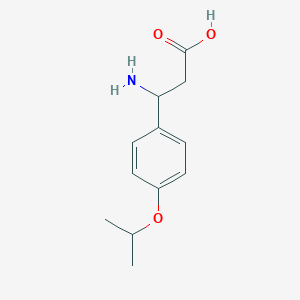

3-Amino-3-(4-isopropoxyphenyl)propanoic acid plays a significant role in pharmaceutical research. For example, asymmetric biocatalysis using microorganisms isolated from soil samples demonstrated the production of S-APA, an important pharmaceutical intermediate, by catalyzing hydrolytic reactions with substrates containing 3-amino-3-phenyl-propanoate ester (Li et al., 2013).

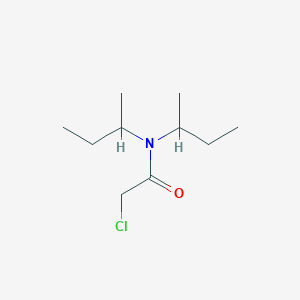

Chemical Synthesis and Biological Testing

The compound's derivatives, synthesized through chemical reactions, have shown weak antibacterial activity. This was demonstrated in a study where hydrolysis and subsequent reactions of 3-(4-isopropoxyphenyl)-3-(2-methoxyphenyl)propionitrile led to the production of propionamides with noted biological properties (Arutyunyan et al., 2014).

Renewable Building Blocks in Material Science

In material science, phloretic acid, derived from 3-(4-hydroxyphenyl)propanoic acid, is explored as a renewable building block. It enhances the reactivity of molecules towards benzoxazine ring formation, providing an alternative to phenol. This process is significant in creating materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).

Modification in Polymer Science

The compound is also used in polymer science, where radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation with various amines, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. These modifications led to polymers with increased thermal stability and potential for medical applications (Aly & El-Mohdy, 2015).

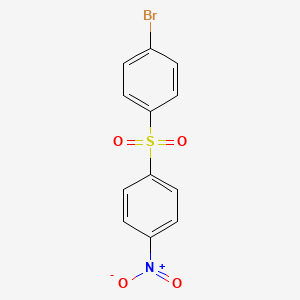

Corrosion Inhibition

In the field of corrosion inhibition, Schiff's bases derived from the compound were synthesized and demonstrated significant efficiency in protecting mild steel in acidic solutions. These bases act as both physisorption and chemisorption agents, forming protective films on the steel surface (Gupta et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

3-amino-3-(4-propan-2-yloxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)16-10-5-3-9(4-6-10)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJOHIGVBBGCRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389907 |

Source

|

| Record name | 3-amino-3-(4-isopropoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(4-isopropoxyphenyl)propanoic acid | |

CAS RN |

311321-19-4 |

Source

|

| Record name | 3-amino-3-(4-isopropoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)